molecular formula C14H11NO B069747 2-(Phenoxymethyl)benzonitrile CAS No. 168971-54-8

2-(Phenoxymethyl)benzonitrile

Cat. No.: B069747
CAS No.: 168971-54-8
M. Wt: 209.24 g/mol
InChI Key: RFZUYPHTPWGIJU-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)benzonitrile is an organic compound with the molecular formula C14H11NO It is characterized by a benzonitrile group attached to a phenoxymethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Phenoxymethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-(chloromethyl)benzonitrile with phenol in the presence of a base such as potassium carbonate. This reaction typically occurs in N,N-dimethylformamide at temperatures ranging from 80 to 110°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Phenoxymethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxymethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzonitrile group can be reduced to form corresponding amines, while the phenoxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenoxymethyl derivatives.

    Oxidation: Products include phenoxymethyl aldehydes or carboxylic acids.

    Reduction: Products include phenoxymethylamines.

Scientific Research Applications

2-(Phenoxymethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Phenoxymethyl)benzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The phenoxymethyl group can facilitate binding to specific molecular targets, while the benzonitrile group can participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Oxiranylmethoxy)benzonitrile
  • 2-(2-Morpholinylmethoxy)benzonitrile
  • 2-(Phenoxymethyl)benzylamine

Uniqueness

2-(Phenoxymethyl)benzonitrile is unique due to its combination of a benzonitrile group and a phenoxymethyl moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(phenoxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZUYPHTPWGIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424233
Record name 2-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168971-54-8
Record name 2-(phenoxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 168971-54-8
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